tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Overview
Description
Tert-Butyl 4-amino-4-methylazepane-1-carboxylate, also known as TBMAC, is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one nitrogen atom. It is an important organic compound used in a variety of applications, such as in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes. In
Scientific Research Applications
Synthesis and Intermediates
Synthesis of Chiral Auxiliaries and Heterocyclic Compounds
tert-Butyl 4-amino-4-methylazepane-1-carboxylate is a key intermediate in the synthesis of various chiral auxiliaries and heterocyclic compounds. For instance, it has been used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in Rho–kinase inhibitors like K-115 (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). Similarly, it's involved in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Lipase Catalyzed Reactions in Synthesis
It's utilized in lipase-catalyzed reactions for the synthesis of complex organic compounds. A notable example is the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, where this compound plays a crucial role in lipase-catalyzed regioselective lactamization (Aurell, Karlsson, Pontén, & Andersen, 2014).
Pharmaceutical Intermediate Synthesis
This compound serves as a significant intermediate in the synthesis of various pharmaceuticals. For example, it's used in the preparation of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate in the production of biotin, a vital water-soluble vitamin (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).
Enantioselective Synthesis
It's also used in the enantioselective synthesis of complex organic molecules. A case in point is the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, demonstrating its utility in creating optically pure compounds (Magata, Nagano, Endo, Kawaida, Nagaoka, Hirokawa, & Maezaki, 2017).
Versatility in Chemical Transformations
Reactions with Alkyl Halides and Aldehydes
this compound is reactive with various chemical groups. In studies, it has shown reactivity with alkyl halides, aldehydes, and acyl chlorides, facilitating the creation of a wide range of compounds. This versatility is crucial in chemical synthesis and drug development (Häner, Maetzke, & Seebach, 1986).
Acylation and Amidation Reactions
The compound is also effective in acylation and amidation reactions, pivotal in the synthesis of peptides and proteins. These reactions are essential in the formation of complex molecules used in medicinal chemistry and biochemistry (Harris & Wilson, 2009).
Formation of Bicyclic and Tricyclic Structures
It contributes to the formation of various bicyclic and tricyclic structures, which are fundamental in the development of new drugs and materials. These structures often exhibit unique chemical and physical properties useful in diverse applications (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Properties
IUPAC Name |
tert-butyl 4-amino-4-methylazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-5-6-12(4,13)7-9-14/h5-9,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWVQOJMPWLAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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